5-Iodofuran-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

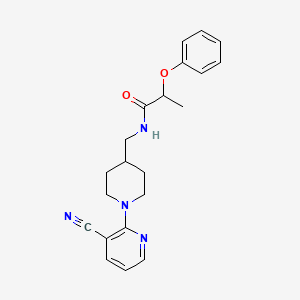

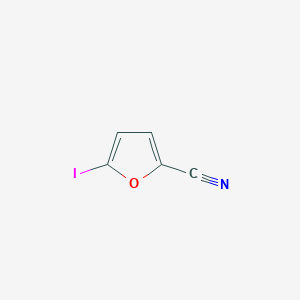

5-Iodofuran-2-carbonitrile is a chemical compound with the CAS number 57240-58-1 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of 5-Iodofuran-2-carbonitrile can be achieved from 5-Iodo-2-furancarboxaldehyde . Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural, which are directly available from biomass, can be used in the manufacture of such compounds . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize thiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-Iodofuran-2-carbonitrile is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bond in the triple bond .Chemical Reactions Analysis

Furan platform chemicals (FPCs) have a wide range of applications and can be economically synthesized from biomass . They are used in a variety of reactions, including the synthesis of chiral furans .科学的研究の応用

Pharmaceutical Research

5-Iodofuran-2-carbonitrile: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various antibacterial agents , particularly those effective against gram-positive bacteria . The iodine atom present in the compound can be utilized for further functionalization, leading to a wide array of biologically active molecules.

Material Science

In material science, 5-Iodofuran-2-carbonitrile serves as a precursor for the development of organic semiconductors and conductive polymers . Its furan ring can be incorporated into larger conjugated systems, which are essential for electronic materials .

Chemical Synthesis

This compound is instrumental in organic synthesis , providing a pathway to create complex molecules. It’s used in cross-coupling reactions and as a building block for heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Agriculture

While direct applications in agriculture are not extensively documented, the derivatives of furan compounds, like 5-Iodofuran-2-carbonitrile , could be explored for the development of nanopesticides . These could offer targeted pest control with reduced environmental impact .

Environmental Science

5-Iodofuran-2-carbonitrile: may find applications in environmental science, particularly in the study of biomass conversion to valuable chemicals. It can be a case study for the environmental fate of iodinated organic compounds .

Industrial Applications

Industrially, 5-Iodofuran-2-carbonitrile is significant for its potential use in the synthesis of bio-based materials . These materials are crucial for sustainable development and can replace petroleum-based products in various applications .

Analytical Chemistry

In analytical chemistry, 5-Iodofuran-2-carbonitrile can be used as a reference standard in various chromatographic and spectroscopic methods, ensuring the accuracy and reliability of analytical results .

Biotechnology

The furan nucleus of 5-Iodofuran-2-carbonitrile is of interest in biotechnological applications, particularly in the engineering of biosynthetic pathways to produce novel compounds with potential therapeutic effects .

作用機序

将来の方向性

The future directions for 5-Iodofuran-2-carbonitrile and similar compounds involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

特性

IUPAC Name |

5-iodofuran-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INO/c6-5-2-1-4(3-7)8-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUYIUFQAVERDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodofuran-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2900837.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)

![N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2900843.png)

![7-[(2-Fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B2900847.png)

![2-[(3-Chlorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)